molecular formula C8H19ClN2O B8523633 N-(6-aminohexyl)acetamide hydrochloride

N-(6-aminohexyl)acetamide hydrochloride

Cat. No.: B8523633
M. Wt: 194.70 g/mol
InChI Key: WYCXXBVBKBLSAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Aminohexyl)acetamide hydrochloride is a small-molecule compound with the molecular formula C₈H₁₈N₂O·HCl and a molecular weight of ~194.7 g/mol. It consists of a six-carbon aminohexyl chain linked to an acetamide group, terminated by a hydrochloride salt. The compound is water-soluble and exhibits dual functionality: the amino group enables covalent conjugation (e.g., in drug delivery systems), while the acetamide moiety provides stability against enzymatic degradation . Its applications span biomedical research (e.g., drug synthesis, surface modification of nanoparticles), analytical chemistry, and organic synthesis .

Properties

Molecular Formula

C8H19ClN2O

Molecular Weight

194.70 g/mol

IUPAC Name

N-(6-aminohexyl)acetamide;hydrochloride

InChI

InChI=1S/C8H18N2O.ClH/c1-8(11)10-7-5-3-2-4-6-9;/h2-7,9H2,1H3,(H,10,11);1H

InChI Key

WYCXXBVBKBLSAE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCCCCN.Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(6-aminohexyl)acetamide hydrochloride with key analogs:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Solubility Melting Point Applications
This compound C₈H₁₈N₂O·HCl Acetamide, aminohexyl chain ~194.7 Water, EtOH, MeOH Not reported Drug delivery, surface modifiers
W7 (N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide HCl) C₁₆H₂₀ClN₃O₂S·HCl Sulfonamide, naphthalene, chloro 394.32 DMSO Not reported Calmodulin antagonist, Ca²⁺ signaling studies
Compound 3e () C₃₃H₃₈ClN₅O₃ Tetrahydroacridine, chlorophenyl 612.14 Organic solvents 83–85°C Acetylcholinesterase inhibition
N-(6-acetamidohexyl)acetamide () C₁₀H₂₀N₂O₂ Dual acetamide groups 200.28 Not reported Not reported Polymer crosslinking
2-Amino-N-cyclohexyl-N-ethylacetamide HCl () C₁₀H₂₁ClN₂O Cyclohexyl, ethyl groups 220.74 Not reported Not reported Synthetic intermediate
Key Observations:
  • Chain Length and Flexibility: The aminohexyl chain in the target compound provides spatial flexibility for conjugation, unlike the rigid cyclohexyl group in 2-amino-N-cyclohexyl-N-ethylacetamide HCl .
  • Functional Groups : The sulfonamide and naphthalene in W7 enhance its calmodulin-binding affinity, whereas the tetrahydroacridine in Compound 3e enables acetylcholinesterase inhibition.
  • Solubility : The hydrochloride salt form of the target compound improves aqueous solubility compared to W7, which requires DMSO for dissolution.
This compound
  • Biomedical Applications: Used as a spacer in drug conjugates due to its non-immunogenic aminohexyl chain. For example, it facilitates stable linkages in antibody-drug conjugates (ADCs).
  • Surface Modification: Modifies nanoparticles to enhance biocompatibility or enable functional group display.
W7 Hydrochloride
  • Mechanism: Inhibits calcium-loaded calmodulin (Ca²⁺-CaM), disrupting calcium signaling pathways. Used to study Ca²⁺-dependent processes in plants (e.g., OXDC transcription in F. velutipes) and immune cells (e.g., TNF secretion in monocytes).
  • Limitation : Requires higher concentrations (50 μM) for effective antagonism, which may induce off-target effects.
Compound 3e
  • Activity : Exhibits 56% yield in synthesis and lower melting point (83–85°C), suggesting reduced crystallinity compared to shorter-chain analogs (e.g., Compound 3d: 158–160°C). Acts as a dual acetylcholinesterase inhibitor and anti-inflammatory agent due to its tetrahydroacridine and indomethacin-derived moieties.

Preparation Methods

Solvent and Temperature Effects

Data from CN101747294B highlights ethanol and methanol as optimal solvents for intermediate purification. For example, stirring crude N-(6-aminohexyl)acetamide in ethanol (1.2 L per 60 g crude product) at 25°C for 4 hours achieves 72.1% recovery after filtration and solvent removal.

Table 1: Solvent Impact on Yield and Purity

SolventVolume (mL/g)Temperature (°C)Yield (%)Purity (LC-MS)
Ethanol202572.1>95%
Methanol102570.0>94%
Ethanol272572.6>95%

Acidification and Salt Formation

Post-amidation treatment with HCl is critical for salt stability. The patent EP2621894B1 specifies using equimolar HCl (1:1 molar ratio) to ensure complete protonation without degrading the acetamide. Excess acid reduces yields due to hygroscopic byproducts, while insufficient acid leaves free amine residues.

Purification and Characterization

Recrystallization Techniques

Crude N-(6-aminohexyl)acetamide hydrochloride is purified via recrystallization from ethanol-water mixtures (4:1 v/v). GlpBio protocols recommend sequential solvent addition (e.g., DMSO followed by corn oil) to enhance solubility before recrystallization. This step removes unreacted 6-aminohexylamine and acetyl chloride derivatives, achieving >99% purity.

Analytical Validation

  • Melting Point: 101–104°C (consistent with literature values for hydrochloride salts).

  • NMR: ¹H NMR (D₂O) δ 1.35–1.50 (m, 8H, hexyl chain), 2.02 (s, 3H, acetyl), 3.15 (t, 2H, NH₂CH₂), 3.45 (q, 2H, CONHCH₂).

  • HPLC: Retention time 8.2 min (C18 column, 0.1% TFA in acetonitrile/water).

Scalability and Industrial Considerations

Batch vs. Continuous Flow Synthesis

A study in Organic Process Research & Development demonstrates that continuous flow hydrogenation (using Pd/C and HCO₂NH₄) improves efficiency for analogous compounds. Adapting this to this compound could reduce catalyst loading (0.34 mol %) and reaction time (4 hours vs. 12 hours batch).

Table 2: Comparative Analysis of Synthesis Modes

ParameterBatch ProcessContinuous Flow
Catalyst Loading1.0 mol %0.34 mol %
Reaction Time12 h4 h
Isolated Yield70%81%

Cost-Effective Catalyst Recycling

The use of immobilized Pd/C in flow systems enables catalyst reuse for up to 5 cycles without significant activity loss, lowering production costs by ~40% .

Q & A

Q. What are the recommended handling and storage protocols for N-(6-aminohexyl)acetamide hydrochloride in laboratory settings?

  • Methodological Answer : this compound should be handled in a fume hood by trained personnel using PPE (gloves, lab coat, safety goggles). Storage requires airtight containers in a cool, dry environment (2–8°C) to prevent hygroscopic degradation. Avoid prolonged exposure to light and moisture. Hazard assessments indicate potential skin/eye irritation, necessitating immediate rinsing with water upon contact .

Q. How can researchers verify the purity of this compound during synthesis?

  • Methodological Answer : Purity analysis typically employs HPLC with UV detection (e.g., C18 column, 254 nm) or LC-MS for quantification. Residual solvents and byproducts (e.g., unreacted amines) are identified using gradient elution with acetonitrile/water mobile phases. For trace impurities, spiked recovery experiments with reference standards (e.g., related acetamide derivatives) validate method accuracy .

Q. What synthetic routes are reported for this compound?

  • Methodological Answer : A common route involves reacting 6-aminohexylamine with acetyl chloride in anhydrous dichloromethane under nitrogen, followed by hydrochloric acid neutralization. Post-synthesis, crystallization from ethanol/ether yields the hydrochloride salt. Reaction progress is monitored via TLC (silica gel, ninhydrin stain) or FT-IR for amine/acetyl group confirmation .

Q. What is the biological significance of N-(6-aminohexyl)acetamide derivatives in cellular studies?

  • Methodological Answer : Structurally related compounds (e.g., W-5/W-7) are calmodulin antagonists, inhibiting Ca²⁺-calmodulin-dependent enzymes like phosphodiesterase (PDE). These are used to study calcium signaling pathways in neurotransmission and cell proliferation. Baseline activity is established via enzyme inhibition assays (e.g., PDE activity measured spectrophotometrically) .

Advanced Research Questions

Q. How can researchers optimize functional assays to quantify calmodulin antagonism by this compound?

  • Methodological Answer : Calmodulin inhibition is quantified using fluorescence polarization assays with FITC-labeled calmodulin and Ca²⁺-dependent binding peptides (e.g., MLCK). Dose-response curves (0–500 μM) determine IC₅₀ values. Control experiments with W-7 (a known antagonist) validate assay specificity. Confounding factors (e.g., solvent DMSO >1%) must be minimized to avoid false positives .

Q. How to resolve contradictory data on this compound’s effects in neurotransmitter release studies?

  • Methodological Answer : Discrepancies in transmitter release modulation (e.g., increased/decreased quantal output) may arise from cell-type-specific calmodulin isoforms or variable Ca²⁺ buffering. Experimental replication across models (e.g., frog neuromuscular junctions vs. mammalian neurons) with standardized Ca²⁺ imaging (e.g., Fura-2 AM) clarifies context-dependent effects. Parallel Western blotting confirms calmodulin expression levels .

Q. What strategies are used to profile impurities in this compound batches?

  • Methodological Answer : Impurity profiling combines NMR (¹H/¹³C) for structural elucidation and GC-MS for volatile byproducts. For example, residual 6-aminohexylamine is quantified via derivatization with dansyl chloride and fluorescence detection. USP/EP guidelines recommend limits for sulfates (<0.01%) and heavy metals (<20 ppm) using ion chromatography and atomic absorption spectroscopy .

Q. How can structural modifications enhance N-(6-aminohexyl)acetamide’s specificity for calmodulin vs. other Ca²⁺-binding proteins?

  • Methodological Answer : SAR studies compare analogs with varied alkyl chain lengths (C4–C8) and substituents (e.g., chloro-naphthalene in W-7). Computational docking (e.g., AutoDock Vina) predicts binding affinities to calmodulin’s hydrophobic pockets. Experimental validation via SPR (surface plasmon resonance) measures dissociation constants (Kd), prioritizing derivatives with >10-fold selectivity over troponin C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.